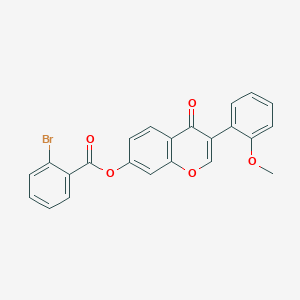![molecular formula C29H30BrN3OS B4544366 6-bromo-2-(4-tert-butylphenyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4544366.png)
6-bromo-2-(4-tert-butylphenyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including bromination, carbonylation, and the introduction of tert-butyl and piperazinyl groups. Although not directly related to the specific compound , the synthesis of related quinoline and benzimidazole derivatives provides insights into potential synthetic routes. For instance, compounds incorporating tert-butyl and bromo-functionalized quinoline structures have been synthesized through condensation reactions, illustrating the versatility of quinoline frameworks in medicinal chemistry and material science (Li, Wang, & Zhang, 2017)(Li, Wang, & Zhang, 2017).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including bromo and tert-butyl substituted compounds, reveals diverse conformational possibilities and interactions. For example, studies on similar compounds have shown that the quinoline ring system can adopt various dihedral angles with adjacent rings, affecting the compound's overall shape and reactivity (Anthal et al., 2018)(Anthal et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, including nucleophilic substitution, which can introduce functional groups like piperazine, enhancing their chemical diversity and potential applications. The reactivity of such compounds is significantly influenced by the presence of bromo and tert-butyl groups, which can direct further chemical modifications and affect the compounds' biological activity (Patel, Kumari, Rajani, & Chikhalia, 2012)(Patel et al., 2012).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical applications. These properties are influenced by the compound's molecular structure, with tert-butyl and bromo groups affecting the overall polarity and crystal packing of the compound. Research into related compounds has provided valuable data on how substituents impact these physical properties (Yuan, Wang, Li, Wang, & Sun, 2011)(Yuan et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are crucial for understanding the potential applications of quinoline derivatives. The incorporation of bromo, tert-butyl, and piperazine groups into the quinoline framework can lead to compounds with significant biological activity, offering potential avenues for drug development and other applications (Pelletier et al., 2009)(Pelletier et al., 2009).
Eigenschaften
IUPAC Name |
[6-bromo-2-(4-tert-butylphenyl)quinolin-4-yl]-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30BrN3OS/c1-29(2,3)21-8-6-20(7-9-21)27-18-25(24-17-22(30)10-11-26(24)31-27)28(34)33-14-12-32(13-15-33)19-23-5-4-16-35-23/h4-11,16-18H,12-15,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINDWIFCSVYXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCN(CC4)CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Bromo-2-(4-tert-butylphenyl)quinolin-4-yl][4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(3-methoxypropyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4544283.png)
![propyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B4544295.png)
![ethyl 4-(4-bromophenyl)-2-{[2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4544297.png)
![2-{1-isopropyl-4-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4544307.png)
![4-butoxy-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4544322.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4544323.png)
![1'-[(1-methyl-2-azepanyl)carbonyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4544325.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-thienylmethyl)thiourea](/img/structure/B4544332.png)

![6-[3-bromo-4-(2-phenoxyethoxy)benzylidene]-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4544346.png)
![4-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B4544354.png)
![N-{1-methyl-2-[2-(2-oxo-1(2H)-pyridinyl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B4544357.png)
![3-{5-[2-(4-chlorophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B4544361.png)
